molecular formula C20H19F2NO3 B5626150 3-[1-(2,3-difluoro-4-methylbenzoyl)piperidin-3-yl]benzoic acid

3-[1-(2,3-difluoro-4-methylbenzoyl)piperidin-3-yl]benzoic acid

Cat. No. B5626150
M. Wt: 359.4 g/mol
InChI Key: XREQPBFANZJKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • The synthesis of triorganostannyl esters of benzoic acids with various substituents, including aminobenzoic acid derivatives, has been reported (Tzimopoulos et al., 2010). This study provides insight into the chemical synthesis processes that could be relevant to the compound of interest.

Molecular Structure Analysis

  • Research on the molecular structure of benzoic acid derivatives, such as the study of hydrogen bonding in proton-transfer compounds involving benzoic acids (Smith & Wermuth, 2010), can offer valuable information on the molecular structure of similar compounds.

Chemical Reactions and Properties

  • The study of triorganostannyl esters of aminobenzoic acids also discusses their physicochemical properties, which might be similar to those of the compound (Tzimopoulos et al., 2010).

properties

IUPAC Name

3-[1-(2,3-difluoro-4-methylbenzoyl)piperidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2NO3/c1-12-7-8-16(18(22)17(12)21)19(24)23-9-3-6-15(11-23)13-4-2-5-14(10-13)20(25)26/h2,4-5,7-8,10,15H,3,6,9,11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREQPBFANZJKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N2CCCC(C2)C3=CC(=CC=C3)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.